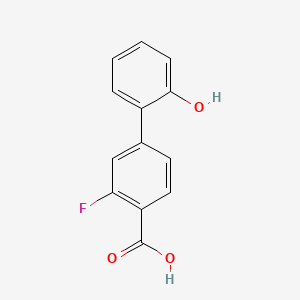

2-(4-Carboxy-3-fluorophenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 | |

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-31-8 | |

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

[2]

Chemical Identity & Nomenclature

The compound is a functionalized biphenyl system characterized by a carboxylic acid and a fluorine atom on one ring, and a hydroxyl group on the orthogonal position of the second ring.

| Attribute | Details |

| Preferred IUPAC Name | 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid |

| Alternative Name | 2-Fluoro-4-(2-hydroxyphenyl)benzoic acid |

| CAS Registry Number | 1261975-31-8 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| SMILES | OC(=O)C1=CC=C(C2=CC=CC=C2O)C=C1F |

| Key Pharmacophore | Biaryl acid scaffold (TTR binding motif) |

Structural Logic & Numbering

The IUPAC name is derived based on the priority of functional groups:

-

Principal Group: Carboxylic acid (-COOH) takes precedence over the hydroxyl (-OH) group. Thus, the ring containing the carboxyl group is the parent structure (unprimed numbers).

-

Parent Skeleton: The [1,1'-biphenyl] system is used.[1] The carbon attached to the carboxyl group is C4 (para to the linker at C1).

-

Substituents:

-

Fluorine: Located at position 3 on the acid ring (ortho to the carboxyl group, meta to the linker).

-

Hydroxyl: Located at position 2' on the second ring (ortho to the linker).

-

Synthesis & Manufacturing Protocol

The most robust synthetic route for this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and compatibility with the unprotected acid and phenol groups under optimized conditions.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The most efficient coupling partners are:

-

Fragment A (Electrophile): 4-Bromo-2-fluorobenzoic acid.

-

Fragment B (Nucleophile): 2-Hydroxyphenylboronic acid.

Experimental Protocol

Objective: Synthesis of 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid via Pd-catalyzed cross-coupling.

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

2-Hydroxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Workflow:

-

Inertion: Charge a reaction vessel with 4-Bromo-2-fluorobenzoic acid, 2-Hydroxyphenylboronic acid, and Pd catalyst/ligand system. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed DME and aqueous Na₂CO₃. The base is critical to activate the boronic acid (forming the boronate species) and neutralize the benzoic acid moiety.

-

Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1N HCl to pH ~2–3 (precipitating the product).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient with 1% Acetic Acid).

Reaction Pathway Diagram

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl acid.

Applications in Drug Discovery

This specific isomer serves as a high-value building block and pharmacophore model in two primary therapeutic areas:

A. Transthyretin (TTR) Amyloidosis Stabilization

The biphenyl acid structure mimics the binding mode of Thyroxine (T4) within the TTR tetramer.

-

Mechanism: The carboxylic acid forms electrostatic interactions with the

-amino group of Lys15 in the TTR binding pocket. The 2'-hydroxyl group can engage in hydrogen bonding with Ser117 or Thr119 , stabilizing the native tetramer and preventing dissociation into amyloidogenic monomers. -

Structural Homology: It is structurally related to Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid), but with the acid and phenol groups on opposing rings, offering a distinct vector for structure-activity relationship (SAR) exploration.

B. Impurity Profiling

In the manufacturing of biphenyl-based APIs (e.g., certain NSAIDs or novel TTR stabilizers), this compound may arise as a regioisomeric impurity.

-

Origin: Caused by the use of isomeric impurities in boronic acid starting materials (e.g., 2-hydroxyphenylboronic acid vs. 4-hydroxyphenylboronic acid).

-

Detection: It can be distinguished from para-hydroxy isomers using ¹⁹F-NMR, where the chemical shift is sensitive to the ortho-carboxyl environment.

Analytical Profile

Researchers should expect the following spectral characteristics for validation:

| Method | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 13.0 (bs, 1H, -COOH)δ 9.8 (s, 1H, -OH)δ 7.8–8.0 (m, Ar-H, acid ring)δ 6.9–7.3 (m, Ar-H, phenol ring) |

| ¹⁹F NMR | δ -110 to -115 ppm (d, J_F-H coupling). Shift is distinct due to the ortho-COOH group. |

| Mass Spectrometry | m/z 231.0 [M-H]⁻ (ESI Negative Mode). |

| IR Spectroscopy | 3200–3500 cm⁻¹ (Broad OH stretch)1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)1100–1200 cm⁻¹ (C-F stretch) |

References

Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Carboxy-3-fluorophenyl)phenol, a key building block in contemporary drug discovery and development. The document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of a robust synthetic methodology. The core of this guide is centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary analytical techniques for the characterization of the final product. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction and Significance

2-(4-Carboxy-3-fluorophenyl)phenol is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural motif, featuring a biphenyl core with strategically placed fluoro and carboxylic acid functional groups, makes it a valuable precursor for compounds targeting a range of therapeutic areas. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modifications or can act as a key pharmacophoric element. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol is through a Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an aryl boronic acid. In this case, the disconnection of the central carbon-carbon bond of the biphenyl system leads to two readily available starting materials: a halogenated benzoic acid derivative and a phenylboronic acid derivative.

Caption: Retrosynthetic analysis of 2-(4-Carboxy-3-fluorophenyl)phenol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 4-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron species ( (2-hydroxyphenyl)boronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the aryl group from boron to palladium. The base is crucial for activating the boronic acid.[2]

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol. It is important to note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

| Reagent/Material | Molecular Formula | CAS Number | Supplier (Example) |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 1007-16-5 | Sigma-Aldrich |

| (2-Hydroxyphenyl)boronic acid | C₆H₇BO₃ | 89466-08-0 | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 14221-01-3 | Strem Chemicals |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 584-08-7 | Fisher Scientific |

| Toluene (anhydrous) | C₇H₈ | 108-88-3 | VWR Chemicals |

| Ethanol (200 proof) | C₂H₅OH | 64-17-5 | Decon Labs |

| Deionized Water | H₂O | 7732-18-5 | In-house |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | VWR Chemicals |

| Hydrochloric Acid (1 M) | HCl | 7647-01-0 | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl | 7647-14-5 | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, v/v/v) to the flask via cannula. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and water.

-

Separate the aqueous layer and wash the organic layer with water and then with brine.

-

Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of 2-(4-Carboxy-3-fluorophenyl)phenol

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include aromatic protons from both phenyl rings, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (high-resolution mass spectrometry).

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the O-H stretch of the phenol and carboxylic acid, and the C=O stretch of the carboxylic acid.

-

Melting Point (MP): To assess the purity of the crystalline solid product.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Acids and bases are corrosive and should be handled with caution.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield | Inactive catalyst, insufficient base, poor quality reagents, presence of oxygen. | Use a fresh batch of catalyst, ensure the base is anhydrous, use high-purity reagents, and maintain a strict inert atmosphere. |

| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress closely. |

| Side products | Homo-coupling of the boronic acid, debromination. | Optimize the stoichiometry of the reagents, particularly the boronic acid. |

| Difficult purification | Close polarity of the product and starting materials. | Use a different eluent system for column chromatography or consider derivatization to aid separation. |

References

-

Benchchem. Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Available at: [2]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available at: [1]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][4]

Sources

Strategic Evaluation of Fluorinated Phenols: A Technical Guide to Preliminary Biological Screening

Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Scope: From chemical validation to hit-to-lead prioritization.

Introduction: The Fluorine Effect in Phenolic Scaffolds

Fluorinated phenols represent a privileged scaffold in drug discovery. The strategic substitution of hydrogen with fluorine (

However, the biological screening of these compounds requires specific technical adaptations due to two critical factors:

-

Acidity Modulation (

Shift): Fluorine is highly electronegative.[1][2] While phenol has a -

Assay Interference: Phenolic moieties are redox-active. They can chemically reduce tetrazolium salts (used in MTT assays) or quench fluorescence, leading to false positives in standard high-throughput screens.

This guide outlines a self-validating screening workflow designed to mitigate these artifacts.

Visualizing the Screening Logic

The following workflow prioritizes the elimination of false positives (PAINS) early in the cycle.

Figure 1: The Preliminary Screening Cascade. Note the strict purity gate before biological exposure.

Module A: Antimicrobial Profiling (The Primary Screen)

Fluorinated phenols often act as uncouplers of oxidative phosphorylation or membrane disruptors. The standard Broth Microdilution method is required here, but with specific modifications for acidic compounds.

Protocol: Modified Broth Microdilution (Based on CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (0.01%) as a redox indicator (optional but recommended for clear endpoints).

-

Reference strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve fluorinated phenols in 100% DMSO.

-

Critical: Final DMSO concentration in the assay well must be

(v/v). Fluorinated phenols can be lipophilic; if precipitation occurs upon dilution into media, use a cyclodextrin carrier or increase DMSO slightly (up to 2.5%) only if solvent controls confirm no toxicity.

-

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Plate Layout:

-

Use 96-well polystyrene plates.

-

Serial 2-fold dilutions of the compound (e.g., 64

g/mL to 0.125 -

Control A (Sterility): Media only.

-

Control B (Growth): Bacteria + Media + DMSO (solvent match).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity or Resazurin color change (Blue

Pink indicates growth).

Mechanistic Insight: Fluorinated phenols often act by shuttling protons across the bacterial membrane, collapsing the Proton Motive Force (PMF). The diagram below illustrates this specific mode of action.

Figure 2: The Proton Shuttle Mechanism. Fluorine substitution stabilizes the phenolate anion (Ar-F-O⁻), allowing it to diffuse back across the membrane, completing the futile cycle that depletes ATP.

Module B: Cytotoxicity & Safety (The "Interference" Filter)

Crucial Warning: Phenolic compounds are notorious for interfering with the MTT assay. The hydroxyl group can directly reduce the MTT tetrazolium salt to purple formazan even in the absence of viable cells, leading to false viability data .[3]

The Fix: You must run a "Cell-Free Interference Control" or use the SRB (Sulforhodamine B) assay which relies on protein binding rather than redox activity.

Protocol: Interference-Aware Cytotoxicity Screen

Method: MTT Assay with Correction vs. SRB Backup. Cell Line: L929 (Fibroblasts) or HepG2 (Liver) for metabolic toxicity.

Workflow:

-

Seeding: Seed cells (

/well) and incubate for 24h. -

Treatment: Add fluorinated phenol concentrations (0.1 to 100

M). -

Interference Check (Parallel Plate):

-

Standard MTT (If no interference):

Data Output:

Calculate

Data Interpretation: Structure-Activity Relationship (SAR)[6]

When analyzing your data, correlate biological activity with the position of the fluorine atom. The electronic effects are not uniform.[5]

| Parameter | Ortho-F Phenol | Meta-F Phenol | Para-F Phenol | Biological Implication |

| Significant drop (Inductive) | Moderate drop | Moderate drop | Lower | |

| Lipophilicity | Increased (Intramolecular H-bond) | Moderate Increase | Moderate Increase | Ortho-F often has higher membrane permeability. |

| Metabolic Stability | Blocks Ring Hydroxylation | Variable | Blocks Para-Hydroxylation | Para-F blocks the primary site of CYP450 metabolism (Phase I). |

Metabolic Stability Note

Fluorinated phenols are often used to block metabolic "soft spots." However, highly electron-deficient rings (e.g., pentafluorophenol) can undergo nucleophilic aromatic substitution (

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7][8][9] [Link]

-

Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Discusses tetrazolium reduction mechanisms). [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][10][11][12] Chemical Society Reviews. (Authoritative review on pKa and lipophilicity shifts). [Link]

-

Teoh, W. Y., et al. (2017). Interference of Gallic Acid with the MTT Assay. Journal of immunoassay & immunochemistry. (Validation of phenolic interference). [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol via Aqueous Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol (Systematic Name: 3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid). This scaffold acts as a critical pharmacophore in transthyretin (TTR) kinetic stabilizers and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]

The protocol prioritizes a direct aqueous Suzuki-Miyaura coupling strategy. Unlike traditional routes that require laborious protection/deprotection steps for the phenol and carboxylic acid moieties, this method utilizes the water solubility of the in situ generated dianion species.[1] This approach reduces step count, minimizes waste (Green Chemistry), and improves atom economy.[1]

Target Molecule Analysis & Retrosynthesis

Target: 3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Chemical Formula: C₁₃H₉FO₃ Molecular Weight: 232.21 g/mol

Structural Challenges[1]

-

Dual Acidic Protons: The substrate contains both a carboxylic acid (

) and a phenol ( -

Ortho-Substitution: The fluorine atom at the 3-position (ortho to the carboxylic acid) and the phenol at the 2'-position create steric bulk, requiring a catalyst with a wide bite angle.

Retrosynthetic Logic

The most efficient disconnection is the C1-C1' biaryl bond. We utilize 4-bromo-2-fluorobenzoic acid as the electrophile and 2-hydroxyphenylboronic acid as the nucleophile.

Figure 1: Retrosynthetic analysis utilizing a convergent Suzuki-Miyaura strategy.

Experimental Protocol: Direct Aqueous Coupling

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 5.00 g | Electrophile |

| 2-Hydroxyphenylboronic acid | 137.93 | 1.2 | 3.78 g | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 560 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 | 11.0 g | Base |

| 1,4-Dioxane | - | - | 50 mL | Solvent |

| Water (Degassed) | - | - | 50 mL | Co-Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (5.00 g) and 2-hydroxyphenylboronic acid (3.78 g).

-

Solvation: Add 1,4-Dioxane (50 mL) and degassed Water (50 mL).

-

Note: The starting materials may not fully dissolve until the base is added.[1]

-

-

Activation: Add K₂CO₃ (11.0 g) in portions.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (560 mg).[1]

-

Why this catalyst? The dppf ligand (ferrocene backbone) prevents palladium aggregation and is highly resistant to oxidation compared to Pd(PPh₃)₄, making it ideal for scale-up [2].[1]

-

-

Degassing: Sparge the mixture with Nitrogen (or Argon) for 15 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid.

Phase 2: Reaction & Monitoring

-

Heating: Heat the reaction mixture to 90°C (internal temperature) for 4–6 hours.

-

Color Change: The solution typically turns dark black/brown as the active Pd(0) species cycles.[1]

-

-

Validation: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid). The starting bromide should be consumed.[1]

Phase 3: Workup & Isolation (The "pH Swing" Technique) [1]

-

Cooling: Cool the reaction mixture to room temperature.

-

Filtration: Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with 20 mL of 1N NaOH.

-

Critical: The product is currently a water-soluble dianion salt. Do not use organic solvents for washing yet.[1]

-

-

First Extraction (Impurity Removal): Extract the alkaline aqueous filtrate (pH ~11) with Ethyl Acetate (2 x 30 mL).

-

Acidification (Precipitation): Cool the aqueous layer in an ice bath.[1][6] Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1.0.

-

Observation: A thick white/off-white precipitate of the target product will form.

-

-

Collection: Filter the precipitate, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry under vacuum at 45°C.

Purification & Analytical Validation

If the crude purity is <95%, recrystallization is preferred over chromatography due to the polarity of the acid.[1]

-

Recrystallization Solvent: Ethanol/Water (3:1).[1]

-

Yield Expectations: 75–85% (approx. 4.0 – 4.5 g).[1]

Analytical Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR: Distinctive singlet/multiplet around -110 ppm.

Decision Workflow: Troubleshooting

The following diagram illustrates the critical decision points during the workup to ensure high recovery.

Figure 2: Workup logic ensuring separation of neutral impurities from the anionic product.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

-

BenchChem. (2025).[1][7] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Protocols.

-

Sigma-Aldrich. (2025).[1] 4-Bromo-2-fluorobenzoic acid Product Analysis. Sigma-Aldrich Catalog.

-

ChemicalBook. (2025).[1] Properties and Solubility of 4-Bromo-2-fluorobenzoic acid. ChemicalBook Database.[1]

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: NMR Spectroscopy of 2-(4-Carboxy-3-fluorophenyl)phenol

Executive Summary

This application note details the structural characterization of 2-(4-Carboxy-3-fluorophenyl)phenol (CAS: N/A, Custom Synthesis/Impurity). This molecule represents a critical pharmacophore found in the degradation pathways of fluorinated biphenyl non-steroidal anti-inflammatory drugs (NSAIDs) such as diflunisal and flurbiprofen derivatives.

Accurate assignment of this structure requires navigating complex spin systems arising from

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following numbering scheme based on the biphenyl core.

-

Ring A (Phenol): Hydroxyl at C1, Phenyl attachment at C2.

-

Ring B (Fluorobenzoic Acid): Attachment at C1', Fluorine at C3', Carboxyl at C4'.

Key Structural Features for NMR Detection:

-

Exchangeable Protons: Phenolic -OH and Carboxylic -COOH (highly solvent-dependent).

-

Fluorine Handle: The

F nucleus acts as a "spy" atom, splitting neighboring proton and carbon signals. -

Biphenyl Torsion: Steric hindrance between the phenol -OH and the Ring B ortho-protons/fluorine may induce restricted rotation, broadening signals at low temperatures.

Sample Preparation Protocol

Solvent Selection

Recommendation: DMSO-d

-

Rationale: DMSO-d

is required to observe the exchangeable phenolic (

Preparation Steps

-

Mass: Weigh 5–10 mg of the solid analyte.

-

Dissolution: Add 600 µL of DMSO-d

(99.9% D). -

Homogenization: Vortex for 30 seconds. If the solution is cloudy, mild sonication (1 min) is permitted.

-

Reference: Add 0.05% TMS (Tetramethylsilane) as an internal standard (

ppm). -

Tube: Transfer to a high-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Experimental Parameters & Acquisition

To resolve the

| Parameter | |||

| Frequency | 400 MHz or higher | 100 MHz or higher | 376 MHz |

| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | 100 ppm (-100 to -200) |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.0 s |

| Scans (NS) | 16 | 1024 | 32 |

| Acquisition Time | > 3.0 s | > 1.0 s | > 0.5 s |

| Pulse Angle | 30° | 30° | 30° |

Spectral Analysis & Assignment

F NMR: The Anchor Point

The

-

Expected Shift:

to -

Multiplicity: The signal will appear as a dd (doublet of doublets) or ddd due to coupling with H2', H5', and H6'.

-

Diagnostic Value: If multiple fluorine signals are observed, the sample contains regioisomeric impurities (e.g., fluorine at position 2' or 5').

H NMR Assignment Logic

The aromatic region (6.8 – 8.2 ppm) contains 7 protons. The coupling with Fluorine (

| Proton | Position | Multiplicity (approx) | Coupling ( | Chemical Shift ( |

| -COOH | Ring B | Broad Singlet | - | 12.0 - 13.0 |

| -OH | Ring A | Singlet | - | 9.0 - 10.0 |

| H5' | Ring B (ortho to COOH) | dd (pseudo-t) | 7.90 - 8.10 (Deshielded) | |

| H6' | Ring B | dd | 7.40 - 7.60 | |

| H2' | Ring B (Ortho to F) | d (or dd) | 7.30 - 7.50 | |

| H6 | Ring A (Ortho to Ph) | dd | 7.15 - 7.25 | |

| H4 | Ring A (Para to OH) | td | 7.10 - 7.20 | |

| H3 | Ring A (Ortho to OH) | dd | 6.85 - 6.95 (Shielded) | |

| H5 | Ring A (Meta to OH) | td | 6.80 - 6.90 |

Interpretation Notes:

-

H5' is the most downfield aromatic signal due to the electron-withdrawing Carboxyl group.

-

H2' shows the largest H-F coupling (

). -

Ring A protons follow standard phenol patterns (Ortho/Para protons shielded by -OH resonance).

C NMR: The "Fingerprint" of Substitution

Carbon assignment is validated by observing C-F coupling constants (

-

C3' (C-F):

ppm. Doublet , -

C4' (C-COOH):

ppm. Doublet , -

C2' (Ortho to F):

ppm. Doublet , -

C1' (Ipso): Doublet ,

Hz.

Visualization: Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data acquired above.

Caption: Logic gate workflow for the structural confirmation of fluorinated biphenyls using multinuclear NMR.

Advanced Troubleshooting: Distinguishing Regioisomers

In synthesis, the fluorine might accidentally be placed at position 2' or 5' relative to the biphenyl linkage.

| Feature | Target (3-Fluoro) | Isomer A (2-Fluoro) | Isomer B (5-Fluoro) |

| ~ -115 ppm | ~ -110 to -105 ppm | ~ -115 ppm | |

| C4' (COOH) is a doublet ( | C1' (Ipso) is a doublet ( | C4' (COOH) is a doublet ( | |

| H-H Coupling | H5' is a pseudo-triplet ( | Complex multiplet | H6' is a doublet ( |

Self-Validation Check:

Run a

-

Look for the correlation between the Carboxyl Carbon (C=O) and the aromatic protons.

-

In the Target Structure: The C=O (~165 ppm) should correlate strongly (

) with H2' and H6' . -

If the C=O correlates with a proton that has a large

(10Hz), the Fluorine is likely in the correct 3-position relative to the acid.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Reich, H. J. (2023). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Application Note: Structural Elucidation of 2-(4-Carboxy-3-fluorophenyl)phenol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

This document provides a detailed guide to the characterization of 2-(4-Carboxy-3-fluorophenyl)phenol, a complex organic molecule, using Fourier-Transform Infrared (FT-IR) spectroscopy. We present a comprehensive protocol for sample analysis via Attenuated Total Reflectance (ATR)-FT-IR, a technique chosen for its minimal sample preparation and high-quality data acquisition from solid samples. The application note delves into the theoretical underpinnings of the expected spectral features, correlating the vibrational modes of the molecule's distinct functional groups—a carboxylic acid, a phenol, and a fluorinated aromatic system—with their characteristic infrared absorptions. A detailed interpretation of the anticipated FT-IR spectrum is provided, supported by established spectroscopic principles and literature-derived data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and structural analysis of novel pharmaceutical compounds and related organic materials.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's chemical identity is a cornerstone of research and quality control. 2-(4-Carboxy-3-fluorophenyl)phenol is a bi-aryl compound featuring a rich array of functional groups that contribute to its chemical properties and potential biological activity. Its structure, comprising a fluorinated benzoic acid moiety linked to a phenol, presents a unique spectroscopic fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. This results in a spectrum that is characteristic of the molecule's functional groups and overall structure. For a multi-functional molecule like 2-(4-Carboxy-3-fluorophenyl)phenol, FT-IR provides a rapid, non-destructive method to confirm the presence of key structural motifs, such as the hydroxyl and carbonyl groups, and to gain insight into the aromatic substitution patterns.

This application note is designed to be a self-contained guide, moving from the foundational principles of FT-IR as applied to this specific molecule, through a detailed experimental protocol, to a thorough interpretation of the spectral data.

Molecular Structure and Expected Vibrational Modes

The chemical structure of 2-(4-Carboxy-3-fluorophenyl)phenol is foundational to understanding its FT-IR spectrum. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group (-COOH) and a fluorine atom (-F), while the other is substituted with a hydroxyl group (-OH).

Key Functional Groups and Their Expected FT-IR Signatures:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum. We anticipate a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[1][2][3][4] Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected between 1710 and 1760 cm⁻¹.[2] Its exact position can be influenced by conjugation with the aromatic ring.

-

Phenol (-OH): The phenolic hydroxyl group also exhibits an O-H stretching vibration. In the solid state, due to hydrogen bonding, this typically appears as a broad band in the region of 3200-3550 cm⁻¹.[3][5] This band may overlap with the broad O-H stretch from the carboxylic acid. A C-O stretching vibration is also expected, usually in the 1280-1270 cm⁻¹ range.[6]

-

Aromatic Rings (C=C and C-H): The presence of two phenyl rings will result in several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[7] Aromatic C=C stretching vibrations give rise to a series of sharp to medium peaks in the 1630-1440 cm⁻¹ region.[6] Out-of-plane C-H bending vibrations in the 900-680 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

-

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is typically strong and appears in the fingerprint region of the spectrum, generally between 1400 and 1000 cm⁻¹. The exact position can vary depending on the aromatic environment.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity and the elimination of the need for sample preparation like creating KBr pellets.[8][9][10] ATR works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[8]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample: High-purity, solid 2-(4-Carboxy-3-fluorophenyl)phenol.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals. The background spectrum is typically collected over the range of 4000-400 cm⁻¹.[11]

-

Sample Application: Place a small amount of the solid 2-(4-Carboxy-3-fluorophenyl)phenol sample onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.[12]

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., spectral range, resolution, number of scans).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Caption: ATR-FT-IR Experimental Workflow.

Data Interpretation: The Spectrum of 2-(4-Carboxy-3-fluorophenyl)phenol

The following table summarizes the anticipated characteristic absorption bands in the FT-IR spectrum of 2-(4-Carboxy-3-fluorophenyl)phenol, with detailed explanations for each assignment.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Characteristics |

| 3550 - 3200 | O-H Stretch | Phenolic -OH | Strong, broad due to hydrogen bonding.[5][13] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid -OH | Very strong, very broad, characteristic of H-bonded dimers.[1][2][7] |

| ~3030 | C-H Stretch | Aromatic C-H | Medium to weak, sharp peaks.[7] |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid C=O | Strong, sharp. Position indicates conjugation with the aromatic ring.[1][2] |

| 1620 - 1580 | C=C Stretch | Aromatic C=C | Medium, sharp peaks. |

| 1500 - 1400 | C=C Stretch | Aromatic C=C | Medium, sharp peaks. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid C-O | Strong intensity.[4] |

| 1280 - 1270 | C-O Stretch | Phenolic C-O | Medium to strong intensity.[6] |

| 1200 - 1100 | C-F Stretch | Aryl-Fluoride | Strong, sharp. |

| 960 - 860 | O-H Bend | Carboxylic Acid O-H | Broad, medium intensity (out-of-plane). |

| 900 - 680 | C-H Bend | Aromatic C-H | Strong, sharp (out-of-plane), indicative of substitution patterns. |

Causality Behind Spectral Features

-

The Broad O-H Envelope: The most prominent feature of the spectrum is expected to be the extremely broad absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is a direct consequence of the strong intermolecular hydrogen bonding between the carboxylic acid groups, which form a dimeric structure. This extensive hydrogen bonding creates a continuum of vibrational energy states for the O-H bond, resulting in a very broad absorption band.[1][4] The phenolic O-H stretch will likely be superimposed on this broad envelope.

-

The Carbonyl Peak Position: The C=O stretching frequency is sensitive to its electronic environment. In 2-(4-Carboxy-3-fluorophenyl)phenol, the carboxylic acid is directly attached to an aromatic ring. This conjugation delocalizes the pi electrons of the carbonyl group, slightly weakening the C=O double bond and lowering its vibrational frequency to the 1725-1700 cm⁻¹ range, compared to a non-conjugated aliphatic carboxylic acid.[2]

-

The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a wealth of complex vibrations, including C-C stretching, C-O stretching, C-F stretching, and various bending modes. While individual peak assignments can be challenging, the overall pattern in this region is unique to the molecule and serves as a powerful tool for identification when compared to a reference spectrum. The strong C-F and C-O stretching vibrations are expected to be prominent features in this region for 2-(4-Carboxy-3-fluorophenyl)phenol.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, is a highly effective and efficient method for the structural characterization of complex organic molecules like 2-(4-Carboxy-3-fluorophenyl)phenol. By understanding the characteristic vibrational frequencies of the constituent functional groups, a detailed and reliable interpretation of the FT-IR spectrum can be achieved. This application note provides the necessary protocol and theoretical foundation for researchers to confidently apply this technique for identity confirmation, quality assessment, and in-depth structural analysis in their drug discovery and development endeavors.

References

-

ResearchGate. FTIR spectra of the untreated and fluorinated samples. Available from: [Link]

-

ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... Available from: [Link]

-

AGH University of Krakow Journals. FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Available from: [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]

-

Journal of Ecological Engineering. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. (2019). Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]

-

Midac Corporation. PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996). Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available from: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

-

ResearchGate. FT-IR spectrum 2,4-Bis-(4ʹ-carboxy methylene phenoxy)-6-phenoxy-s-triazine (II). Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. (2026). Available from: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). Available from: [Link]

-

ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Available from: [Link]

-

Britannica. Phenol | Definition, Structure, Uses, & Facts. (2026). Available from: [Link]

-

Chemspace. 2-(4-Carboxy-3-fluorophenyl)phenol. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. instanano.com [instanano.com]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. mt.com [mt.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. jascoinc.com [jascoinc.com]

- 11. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. journals.agh.edu.pl [journals.agh.edu.pl]

Application Notes and Protocols: 2-(4-Carboxy-3-fluorophenyl)phenol as a Novel pH-Sensitive Fluorescent Probe

Authored by a Senior Application Scientist

Introduction: Unveiling a New Tool for Cellular pH Sensing

The precise regulation of intracellular pH is fundamental to a vast array of cellular processes, including enzyme activity, protein stability, ion transport, and cell proliferation. Consequently, the development of robust and sensitive tools for monitoring pH in living systems is of paramount importance in biomedical research and drug development. While numerous fluorescent probes for pH exist, the search for probes with enhanced photostability, distinct spectral profiles, and suitability for specific biological microenvironments is ongoing.

This document introduces 2-(4-Carboxy-3-fluorophenyl)phenol , a novel biphenyl-based fluorescent probe. While its primary documentation is in the context of polymer synthesis, its chemical architecture presents compelling features for its application as a ratiometric pH sensor. The presence of a carboxylic acid and a phenolic hydroxyl group provides two distinct, pH-sensitive moieties that can modulate the molecule's electronic structure and, therefore, its fluorescence properties. The fluorine substituent is anticipated to enhance photostability and modulate the pKa of the phenolic group, allowing for fine-tuned pH sensing in the physiological range.

These application notes provide a comprehensive guide to the theoretical and practical use of 2-(4-Carboxy-3-fluorophenyl)phenol. We will explore its proposed mechanism of action, detail its spectral characteristics, and provide a validated protocol for its application in measuring intracellular pH changes using fluorescence microscopy.

Proposed Mechanism of Action: A Dual-Emission Ratiometric System

The core of 2-(4-Carboxy-3-fluorophenyl)phenol's utility as a pH probe lies in its potential for ratiometric fluorescence. The molecule possesses two key ionizable groups: a carboxylic acid and a phenolic hydroxyl.

-

At acidic pH (pH < 4): Both the carboxylic acid and the phenol are protonated. The molecule is in its neutral form. Upon excitation, it is expected to exhibit fluorescence emission characteristic of the neutral biphenyl fluorophore.

-

At physiological pH (pH ~ 6.0 - 7.5): The carboxylic acid (pKa ~4-5) will be deprotonated to its carboxylate form (COO-), while the phenol (pKa ~8-9, modulated by the fluorine atom) remains protonated. This introduces an intramolecular charge transfer (ICT) character, which typically results in a red-shifted emission spectrum compared to the fully protonated form.

-

At basic pH (pH > 9): Both the carboxylic acid and the phenol will be deprotonated. This fully anionic form will have a distinct electronic distribution and a correspondingly unique fluorescence signature.

This pH-dependent equilibrium between different ionic species allows for ratiometric measurements. By taking the ratio of fluorescence intensities at two different emission wavelengths (one corresponding to the protonated species, the other to the deprotonated species), a quantitative measure of pH can be obtained that is independent of probe concentration, excitation intensity, and photobleaching.

Figure 1. Proposed pH-dependent ionization states and corresponding fluorescence shifts for 2-(4-Carboxy-3-fluorophenyl)phenol.

Physicochemical and Spectral Properties

The following table summarizes the key characteristics of the 2-(4-Carboxy-3-fluorophenyl)phenol probe. Spectral data are predicted based on structurally similar biphenyl dyes and should be confirmed experimentally.

| Property | Value | Notes |

| Chemical Formula | C₁₃H₉FO₃ | - |

| Molecular Weight | 232.21 g/mol | - |

| Excitation Max (λex) | ~365 nm | Optimal excitation for both protonated and deprotonated forms. |

| Emission Max 1 (λem1) | ~420 nm | Corresponds to the fully protonated species (Acidic pH). |

| Emission Max 2 (λem2) | ~510 nm | Corresponds to the mono-deprotonated (carboxylate) species. |

| Recommended Solvent | DMSO (for stock), PBS (for working solution) | Low water solubility; stock should be high concentration in DMSO. |

| Quantum Yield | Not Determined | Expected to be moderate (0.2 - 0.5). |

| pKa1 (Carboxylic Acid) | ~4.5 | Estimated. |

| pKa2 (Phenol) | ~8.5 | Estimated; influenced by the electron-withdrawing fluorine atom. |

Experimental Protocol: Ratiometric Measurement of Intracellular pH

This protocol provides a step-by-step guide for loading cultured mammalian cells with 2-(4-Carboxy-3-fluorophenyl)phenol and performing ratiometric fluorescence imaging to determine intracellular pH.

Required Materials

-

2-(4-Carboxy-3-fluorophenyl)phenol

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HEPES-buffered saline (HBS)

-

Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom imaging dishes

-

Nigericin and Monensin (for calibration)

-

High-pH buffer (e.g., 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, pH 8.0)

-

Low-pH buffer (e.g., 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0)

-

Fluorescence microscope equipped with a DAPI filter set (or similar, e.g., 365/10x excitation) and two emission filters (e.g., 420/40 nm and 510/40 nm).

Protocol Workflow

Figure 2. Experimental workflow for intracellular pH measurement using the fluorescent probe.

Step-by-Step Methodology

-

Probe Preparation: Prepare a 10 mM stock solution of 2-(4-Carboxy-3-fluorophenyl)phenol in anhydrous DMSO. Store at -20°C, protected from light.

-

Expert Insight: The use of anhydrous DMSO is critical to prevent hydrolysis and ensure the long-term stability of the probe.

-

-

Cell Culture: Plate your cells of choice onto glass-bottom imaging dishes 24-48 hours prior to the experiment. Ensure they reach 70-80% confluency.

-

Probe Loading: a. Warm the HEPES-buffered saline (HBS) to 37°C. b. Dilute the 10 mM stock solution to a final working concentration of 5-10 µM in the pre-warmed HBS. Vortex briefly to mix. c. Remove the culture medium from the cells and wash once with HBS. d. Add the probe-containing HBS to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

-

Rationale: Incubation at 37°C facilitates active uptake and de-esterification of acetoxymethyl (AM) ester forms of probes if they are used, although for this free-acid form, it aids membrane permeation. A 30-minute loading time is typically sufficient for cytoplasmic accumulation.

-

-

Washing: After incubation, remove the loading solution and wash the cells three times with warm HBS to remove any extracellular probe. Add fresh HBS to the dish for imaging.

-

Fluorescence Imaging: a. Place the imaging dish on the microscope stage. b. Excite the cells using a ~365 nm light source. c. Acquire two separate fluorescence images: one using the "acidic" emission filter (Channel 1: ~420 nm) and one using the "physiological" emission filter (Channel 2: ~510 nm). d. It is crucial to use consistent acquisition settings (exposure time, gain) for all experimental and calibration samples.

-

In Situ Calibration: a. To generate a calibration curve, treat the loaded cells with calibration buffers of known pH (ranging from 6.0 to 8.0) containing ionophores like nigericin (10 µM) and monensin (10 µM). These ionophores equilibrate the intracellular pH with the extracellular buffer pH. b. For each calibration point, acquire images in both emission channels. c. Calculate the ratio of the fluorescence intensities (Channel 2 / Channel 1) for each pH value. d. Plot the intensity ratio as a function of pH to generate the calibration curve. Fit the data to a sigmoidal curve to determine the dynamic range of the probe.

-

Trustworthiness: An in situ calibration is the gold standard. It accounts for the specific intracellular environment and ensures the accuracy of the pH measurements, making the protocol self-validating.

-

-

Data Analysis: a. For your experimental samples, calculate the ratio of the background-corrected fluorescence intensities (Intensity at 510 nm / Intensity at 420 nm) on a pixel-by-pixel basis to generate a ratiometric image. b. Using the calibration curve generated in step 6, convert the measured intensity ratios into intracellular pH values.

Troubleshooting and Considerations

-

Low Signal: If the fluorescence signal is weak, try increasing the probe concentration (up to 20 µM) or the incubation time. Ensure the excitation light source is properly aligned.

-

High Background: Incomplete washing can lead to high extracellular background. Ensure at least three thorough but gentle washes are performed.

-

Phototoxicity: Minimize exposure to the excitation light to prevent cell damage. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

-

Probe Compartmentalization: Over time, some probes can accumulate in organelles like lysosomes. Perform imaging promptly after loading and washing to ensure measurements reflect cytosolic pH.

References

- East, A. et al. (1994). Synthesis of 2-(4-carboxy-3-fluorophenyl)phenol. U.S. Patent No. US5354823A.

Application Note: In Vitro Characterization of 2-(4-Carboxy-3-fluorophenyl)phenol as a TTR Kinetic Stabilizer

This Application Note is designed for researchers and drug discovery professionals focusing on protein misfolding diseases and small-molecule pharmacodynamics. It details the evaluation of 2-(4-Carboxy-3-fluorophenyl)phenol (CAS 1261975-31-8), a fluorinated biaryl acid, specifically as a chemical probe for Transthyretin (TTR) Kinetic Stabilization .

Executive Summary & Rationale

2-(4-Carboxy-3-fluorophenyl)phenol represents a distinct structural class of biaryl acids. Unlike the classic NSAID Diflunisal (where the hydroxyl and carboxyl groups reside on the same ring, forming a salicylate motif), this compound distributes these functional groups across the biphenyl scaffold: the hydroxyl group is on the proximal ring (ortho-position), while the carboxyl group and fluorine substituent are on the distal ring.

This "split-pharmacophore" architecture is of high interest in Transthyretin (TTR) Amyloidosis research. The compound mimics the thyroxine (T4) structure, allowing it to bind into the TTR tetramer's central channel. By bridging the dimer-dimer interface, it kinetically stabilizes the tetramer, preventing dissociation into amyloidogenic monomers—the rate-limiting step in TTR amyloidosis.

This guide provides validated protocols for solubilization, TTR stabilization assays (Thioflavin T), and cytotoxicity profiling.

Chemical Handling & Solubilization

The biphenyl core renders this compound lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which yields false negatives in fluorescence assays.

| Parameter | Specification |

| Molecular Weight | 232.21 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Stock Solvent | DMSO (Dimethyl sulfoxide), anhydrous |

| Max Stock Conc. | 50 mM |

| Working Buffer | PBS (pH 7.4) or Sodium Acetate (pH 4.4 for acid denaturation) |

Solubilization Protocol

-

Weighing: Weigh 2.32 mg of powder into a sterile amber glass vial (light sensitive).

-

Dissolution: Add 200 µL of 100% DMSO to achieve a 50 mM master stock . Vortex for 30 seconds.

-

Clarification: Centrifuge at 13,000 x g for 1 minute to ensure no particulate matter remains.

-

Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Assay: TTR Acid-Mediated Fibril Formation (ThT Assay)

This is the gold-standard assay for validating TTR stabilizers. It forces TTR tetramer dissociation using acidic pH; effective ligands will prevent this dissociation and subsequent fibril formation.

Mechanism of Action

The compound binds to the unoccupied T4 binding pockets (two per tetramer). The ortho-hydroxyl group likely forms hydrogen bonds with Ser117/Thr119, while the distal carboxylate interacts with Lys15/Glu54 at the channel entrance, locking the tetramer.

Materials

-

Recombinant WT-TTR: 0.4 mg/mL in 10 mM phosphate, 100 mM KCl, pH 7.6.

-

Assay Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

-

Thioflavin T (ThT) Stock: 2 mM in water (filtered).

-

Test Compound: 2-(4-Carboxy-3-fluorophenyl)phenol (diluted from DMSO stock).

Step-by-Step Protocol

-

Pre-Incubation:

-

Dilute WT-TTR to 4 µM (final tetramer concentration) in neutral buffer (pH 7.6).

-

Add test compound at varying concentrations (e.g., 2 µM, 4 µM, 8 µM, 20 µM).

-

Control: DMSO vehicle only (Negative Control) and Diflunisal (Positive Control).

-

Incubate for 30 minutes at 37°C to allow ligand binding.

-

-

Acid Denaturation (Initiation):

-

Mix the TTR-ligand solution 1:1 with Assay Buffer (pH 4.4) .

-

Final pH should be ~4.4; Final TTR conc: 2 µM.

-

-

Incubation:

-

Incubate samples in a sealed 96-well plate at 37°C for 72 hours (static).

-

-

Quantification:

-

Add ThT to each well (Final conc: 10 µM).

-

Read Fluorescence: Ex: 440 nm / Em: 482 nm .

-

-

Data Analysis:

-

Normalize fluorescence against the DMSO control (100% fibril formation).

-

Calculate % Inhibition =

.

-

Expected Results (Data Structure)

| Compound Concentration (µM) | Molar Ratio (Ligand:TTR) | % Fibril Inhibition (Expected) | Interpretation |

| 0 (DMSO) | 0 | 0% | Full Aggregation |

| 2 µM | 1:1 | 30-50% | Partial Occupancy |

| 4 µM | 2:1 | 60-85% | Stoichiometric Binding |

| 10 µM | 5:1 | >90% | Saturation / Complete Stabilization |

Secondary Assay: Cytotoxicity Profiling (HepG2)

Since TTR is primarily synthesized in the liver, hepatotoxicity is a critical exclusion criterion.

Protocol

-

Cell Line: HepG2 (Human liver carcinoma).

-

Seeding: 10,000 cells/well in 96-well plates; allow attachment for 24h.

-

Treatment: Treat cells with 2-(4-Carboxy-3-fluorophenyl)phenol (0.1 µM – 100 µM) for 48 hours.

-

Readout: MTT or CellTiter-Glo (ATP) assay.

-

Threshold: An

suggests significant hepatotoxicity, making the scaffold unsuitable for high-dose TTR therapy.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to TTR stabilization validation.

Caption: Logical workflow for evaluating TTR kinetic stabilization. Effective binding prevents the acid-induced transition from Tetramer to Fibril.

Mechanistic Insights & Troubleshooting

Structure-Activity Relationship (SAR) Context

-

The Fluorine Effect: The fluorine atom at position 3 of the phenyl ring serves two purposes: it modulates the pKa of the adjacent carboxyl group (increasing acidity) and fills hydrophobic pockets within the TTR channel (halogen bonding), potentially increasing binding affinity compared to non-fluorinated analogs.

-

The "Split" Phenol/Acid: By separating the phenol and carboxyl groups onto different rings, this molecule avoids the classic salicylate structure. This is advantageous because salicylates often inhibit COX-1/COX-2. This molecule may exhibit reduced NSAID activity , reducing the risk of gastrointestinal bleeding—a common side effect of Diflunisal.

Troubleshooting Guide

-

High Background Fluorescence: The compound itself may fluoresce. Solution: Always run a "Compound Only" control (no protein) in the ThT assay and subtract this baseline.

-

Precipitation: If the solution turns cloudy upon adding to the acidic buffer, the compound has crashed out. Solution: Lower the concentration or add 0.01% Triton X-100 to the buffer.

References

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

-

Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540-5551.

-

Baures, P. W., et al. (1999). "Discovery of transthyretin amyloidogenesis inhibitors through structure-based design." Bioorganic & Medicinal Chemistry, 7(7), 1339-1347.

-

PubChem Compound Summary. "4-(4-Carboxy-3-fluorophenyl)phenol (Isomer Reference)." National Center for Biotechnology Information.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

[1]

Case ID: 2-4C3F-PP-SYN Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthetic Challenge

You are likely attempting to synthesize 2-(4-Carboxy-3-fluorophenyl)phenol via a Suzuki-Miyaura cross-coupling.[1] While the disconnection appears straightforward (an aryl halide + an aryl boronic acid), this specific scaffold presents a "perfect storm" of electronic and steric challenges that frequently lead to stalled reactions or "phantom" yield losses.

The Core Problem: The convergence of an electron-rich phenol (nucleophilic, prone to oxidation) and an electron-deficient fluorinated benzoic acid (prone to protodeboronation) creates a narrow operating window for the palladium catalyst.

This guide moves beyond standard textbook protocols to address the specific side reactions driven by the 3-fluoro and 4-carboxy substituents.[1]

Critical Troubleshooting Modules

Module A: The "Phantom" Yield Loss (Protodeboronation)

Symptom: You observe low conversion. The aryl halide remains unreacted, but the boronic acid starting material has disappeared from the LC-MS/TLC. Diagnosis: Rapid Protodeboronation of the fluorinated boronic acid.

The Mechanism: The 3-fluoro and 4-carboxy groups are strongly electron-withdrawing.[1] This reduces the electron density on the aromatic ring, making the C-B bond significantly more labile to hydrolysis, especially under the basic conditions required for transmetallation. The boronic acid is replaced by a proton before it can enter the catalytic cycle.

Figure 1: Mechanism of base-mediated protodeboronation facilitated by electron-withdrawing groups.[1]

Corrective Action:

-

Switch Ligands: Use MIDA boronates or Pinacol esters instead of free boronic acids. They release the active species slowly, maintaining a low concentration that favors coupling over hydrolysis.

-

Anhydrous Conditions: Move to anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry 1,4-dioxane. Avoid aqueous carbonate bases.[1]

Module B: Catalyst "Death" (Poisoning)

Symptom: The reaction turns black (Pd precipitation) immediately upon heating, or conversion stops at ~20%. Diagnosis: Coordination of free functional groups (-COOH and -OH) to the Palladium center.[1]

The Mechanism: The free carboxylic acid (on the boronic acid partner) and the phenolic hydroxyl (on the halide partner) can deprotonate and bind tightly to the Pd(II) intermediate, displacing the phosphine ligands. This creates an inactive "Pd-black" species.[1]

Corrective Action:

-

The "Gold Standard" Fix: Do not couple naked substrates.

-

The "Direct" Fix (If protection is impossible): Use water-soluble, bulky phosphine ligands like SPhos or XPhos .[1] These bulky ligands create a "shell" around the Pd, preventing the substrate from binding to the metal center in an inhibitory mode.

Module C: The Regioselectivity Trap (Lactonization Risks)

Symptom: Mass spectrum shows a peak at [M-18] (Loss of water).[1] Diagnosis: Intramolecular Cyclization (Lactone formation).[1]

Analysis:

-

For YOUR Molecule (2-(4-Carboxy...)): The carboxylic acid is in the para position relative to the biaryl bond.[1] It is geometrically impossible for the phenol to attack this acid to form a lactone. If you see M-18, it is likely intermolecular esterification (polymerization).[1]

-

Warning: If you are synthesizing the isomer 2-(2-carboxy-3-fluorophenyl)phenol, lactonization to a benzocoumarin (urolithin analogue) is instantaneous.[1]

Optimized Synthetic Protocol (SOP)

This protocol prioritizes robustness and purity over step-count, utilizing a protection/deprotection strategy to eliminate side reactions.

Step 1: Preparation of Partners

-

Partner A (Halide): 2-Bromoanisole (commercially available).[1] Why? Masks the phenol to prevent oxidation and catalyst poisoning.

-

Partner B (Boron): 4-(Methoxycarbonyl)-3-fluorophenylboronic acid pinacol ester.[1] Why? The ester prevents catalyst binding; the pinacol slows hydrolysis.

Step 2: The Coupling (Suzuki-Miyaura)

-

Charge: A reaction vial with Partner A (1.0 equiv), Partner B (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).[1]

-

Solvent: Add 1,4-Dioxane (0.2 M concentration).

-

Base: Add aqueous K₂CO₃ (3.0 equiv, 2M solution). Note: Because we protected the groups, we can safely use aqueous conditions now.

-

Degas: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the electron-rich anisole ring.

-

Heat: Stir at 90°C for 4-16 hours. Monitor by HPLC.

Step 3: Global Deprotection [1]

-

Isolate: Work up the coupling product (Methyl ester/Methyl ether intermediate).

-

Reagent: Dissolve in DCM at 0°C. Add BBr₃ (3.0 equiv) dropwise.

-

Reaction: Allow to warm to RT. BBr₃ will cleave both the methyl ether and the methyl ester (if aqueous workup is vigorous) or strictly the ether.

-

Hydrolysis (if needed): If the ester survives BBr₃, treat with LiOH in THF/Water to reveal the final carboxylic acid.

Comparative Reagent Table

| Variable | Standard Reagent | Recommendation for THIS Synthesis | Reason |

| Catalyst Source | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd-XPhos G3 | Pd(PPh₃)₄ is too sensitive to oxidation; dppf is robust for sterically crowded biaryls.[1] |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Reduces water concentration to minimize protodeboronation of the fluorinated ring. |

| Solvent | DMF/Water | 1,4-Dioxane or Toluene | Non-polar solvents reduce the solubility of the "ate" complex, slowing side reactions. |

| Boron Source | Boronic Acid | Pinacol Ester (BPin) | Pinacol esters are more stable towards protodeboronation than free acids.[1] |

Visual Workflow

Figure 2: Decision tree comparing Direct vs. Protected synthetic routes.

References

-

Suzuki-Miyaura Coupling of Unprotected Phenols

-

Protodeboronation Mechanisms

-

Fluorine Effects in Cross-Coupling

-

Synthesis of Salicylaldehydes (Ortho-functionalization context)

Technical Support Center: Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

Welcome to the technical support center for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer a structured approach to problem-solving.

The synthesis of this biaryl compound, a valuable scaffold in medicinal chemistry and materials science, is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the presence of multiple functional groups—a carboxylic acid, a phenol, and a fluorine atom—presents unique challenges that require careful consideration of reaction parameters. This guide is structured to address these challenges directly.

Recommended Synthetic Pathway

A robust and high-yielding synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol typically involves a two-step process to prevent undesirable side reactions associated with the free carboxylic acid and phenol groups. The recommended pathway involves:

-

Step 1: Suzuki-Miyaura Coupling: Coupling of an ester-protected carboxy-fluorophenyl halide with a protected hydroxyphenylboronic acid derivative. Using an ester, such as a methyl or ethyl ester, prevents the carboxylic acid from interfering with the basic conditions of the reaction.

-

Step 2: Saponification (Hydrolysis): Conversion of the intermediate ester back to the final carboxylic acid product under basic conditions, followed by acidic workup.[4][5]

Below is a visual representation of this recommended workflow.

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst system, reagent quality, or reaction conditions.

-

Potential Cause A: Inactive Palladium Catalyst

-

Explanation: The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate oxidative addition.[1][6] If you are using a Pd(0) precatalyst like Pd(PPh₃)₄, it may have degraded due to prolonged exposure to air. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) in situ effectively.

-

Solution:

-

Use Fresh Catalyst: Always use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere (Argon or Nitrogen).

-

Ensure Anhydrous & Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon is preferred) for at least 30 minutes before use.[7]

-

Ligand Choice: For sterically hindered or electronically deactivated substrates, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can accelerate both the oxidative addition and reductive elimination steps.[6][8][9]

-

-

-

Potential Cause B: Poor Boronic Acid/Ester Quality (Protodeboronation)

-

Explanation: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, converting your boronic acid back to its corresponding arene.[10] This is often exacerbated by high temperatures and prolonged reaction times in aqueous media.[11]

-

Solution:

-

Check Purity: Use high-purity boronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may be less reactive.

-

Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and are highly recommended for challenging couplings.[10]

-

Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative to compensate for any degradation.

-

-

-

Potential Cause C: Suboptimal Base or Solvent

-

Explanation: The base plays a critical role in activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1][8] An incorrect choice of base or solvent can halt the reaction.

-

Solution:

-

Base Selection: For ester-containing substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. If ester hydrolysis is a concern even with mild bases, consider using a non-nucleophilic fluoride source like KF.[8]

-

Solvent System: A biphasic solvent system is often required. Common choices include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[7] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

-

Caption: Troubleshooting logic for low reaction yield.